Product packaging for Diphenyl[(trimethylsilyl)ethynyl]phosphane(Cat. No.:CAS No. 21037-91-2)

Diphenyl[(trimethylsilyl)ethynyl]phosphane

Cat. No.: B12096950
CAS No.: 21037-91-2
M. Wt: 282.39 g/mol
InChI Key: BHAZZAXAYHVZQI-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds with Silyl (B83357) and Alkynyl Moieties in Contemporary Chemical Research

The incorporation of both silyl and alkynyl groups into organophosphorus compounds introduces a confluence of properties that are highly valuable in modern chemical synthesis. The trimethylsilyl (B98337) (TMS) group, a bulky and electronically influential moiety, often serves as a removable protecting group for the terminal alkyne. wikipedia.orgnih.gov This protection strategy is crucial in multistep syntheses, preventing the acidic acetylenic proton from interfering with other reaction steps. nih.gov The silyl group's steric bulk can also influence the regioselectivity of reactions at the adjacent triple bond. gelest.comgelest.com

The alkynyl group, on the other hand, provides a rigid, linear scaffold and a site of high reactivity. Alkynylphosphines are known to participate in a variety of transformations, including hydrophosphination, cycloaddition reactions, and as ligands in transition metal catalysis. researchgate.netnih.govacs.org The combination of a phosphine (B1218219) with an alkyne creates a bifunctional molecule with both a Lewis basic phosphorus center and a reactive carbon-carbon triple bond. This duality allows for the construction of complex molecular architectures. For instance, silyl-protected alkynylphosphine-boranes have been utilized as key precursors in the synthesis of more elaborate triazolylphosphines through a tandem desilylation-click chemistry approach. nih.gov

The presence of the diphenylphosphino group further enhances the utility of these molecules, particularly in the realm of coordination chemistry and catalysis. The electronic and steric properties of the phosphine can be fine-tuned by the nature of its substituents, which in turn influences the behavior of the metal center it coordinates to. ucla.edu

Historical Context and Evolution of Academic Research on Phosphanes with Unique Substituents

The study of phosphines dates back to the late 18th century, with the initial discovery of phosphine gas (PH3) by Philippe Gengembre in 1783. wikipedia.orgatomistry.com Early research focused on understanding the fundamental properties and reactivity of this simple phosphorus hydride. chemeurope.combritannica.com Over time, the focus shifted towards the synthesis and exploration of organophosphines, where one or more hydrogen atoms are replaced by organic groups.

The development of synthetic methodologies to create phosphines with diverse and unique substituents has been a continuous effort in organophosphorus chemistry. nih.gov Initially, research centered on simple alkyl and aryl phosphines. However, the quest for novel reactivity and applications spurred chemists to introduce a wide array of functional groups onto the phosphorus atom. This has led to the creation of phosphines with tailored electronic and steric properties for specific applications, most notably as ligands in homogeneous catalysis. jst.go.jp

The introduction of substituents like alkynyl and silyl groups represents a more recent evolution in this field. The ability to synthesize and manipulate these multifunctional phosphines has opened up new avenues in organic synthesis. researchgate.net For example, the development of methods for the hydrophosphination of alkynes provided a direct and atom-economical route to vinylphosphines. researchgate.netnih.gov Similarly, the use of silyl groups to protect and activate alkynes has become a standard strategy in organic chemistry, and its application to alkynylphosphines has further expanded their synthetic utility. gelest.comnih.gov The ongoing research in this area continues to push the boundaries of what is possible in the design and application of specialized organophosphorus compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19PSi B12096950 Diphenyl[(trimethylsilyl)ethynyl]phosphane CAS No. 21037-91-2

Properties

IUPAC Name

diphenyl(2-trimethylsilylethynyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19PSi/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAZZAXAYHVZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CP(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575183
Record name Diphenyl[(trimethylsilyl)ethynyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-91-2
Record name Diphenyl[(trimethylsilyl)ethynyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of Diphenyl Trimethylsilyl Ethynyl Phosphane

Reactions at the Phosphorus Center of Diphenyl[(trimethylsilyl)ethynyl]phosphane

The phosphorus atom in this compound, being a trivalent phosphine (B1218219), exhibits characteristic nucleophilic and electrophilic properties.

Nucleophilic and Electrophilic Reactivity of the Phosphane Moiety

The phosphorus center in phosphines possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This allows it to react with a variety of electrophiles. For instance, the hallmark of nucleophilic phosphine catalysis is the initial addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate under mild conditions. nih.gov This reactivity is fundamental to many organic transformations.

Conversely, trivalent phosphorus compounds can also act as electrophiles. mdpi.com Electrophilic reactions at the phosphorus center are crucial for the synthesis of important products like phosphine ligands and various organophosphorus compounds. mdpi.com These reactions often proceed via an addition-elimination mechanism, where the electrophile adds to the phosphorus atom to form a phosphonium (B103445) intermediate, which then undergoes further transformation. mdpi.com

While extensive research exists on the general nucleophilic and electrophilic reactivity of phosphines, specific studies detailing these reactions for this compound are not widely available in the reviewed literature. However, it can be inferred that it would participate in typical phosphine reactions, such as quaternization with alkyl halides and coordination to metal centers.

Oxidation Reactions and Formation of Related Phosphine Oxides

A common reaction of tertiary phosphines is their oxidation to the corresponding phosphine oxides. researchgate.net This transformation is often thermodynamically favorable due to the formation of the strong P=O bond. researchgate.net The oxidation can be achieved using various oxidizing agents. For example, electrochemical oxidation of tertiary phosphines, such as triphenylphosphine (B44618), leads to the formation of triphenylphosphine oxide. researchgate.net

In the context of related compounds, phosphonium salts formed from reactions of triarylphosphines with alkynes can be converted to the corresponding phosphine oxides upon treatment with a base like sodium hydroxide (B78521). chemrxiv.org While specific experimental data for the oxidation of this compound is not detailed in the provided search results, it is expected to undergo oxidation at the phosphorus center to yield Diphenyl[(trimethylsilyl)ethynyl]phosphine oxide under appropriate conditions.

Reactivity of the Ethynyl (B1212043) Moiety in this compound

The carbon-carbon triple bond in this compound is a site of unsaturation, making it susceptible to various addition reactions.

Cycloaddition Reactions and Ring Formation

Alkynes are well-known participants in cycloaddition reactions, a powerful tool for the construction of cyclic compounds. nih.govresearchgate.net For instance, phosphine-mediated [3+2] cycloaddition reactions of various substrates have been reported. researchgate.net Photocatalytic cycloaddition of triarylphosphines with alkynes can lead to the formation of cyclic phosphonium salts. chemrxiv.org

Specifically, [3+2] cycloaddition reactions involving trimethylsilyldiazoalkanes and various dipolarophiles are well-documented. nih.gov The trimethylsilyl (B98337) group can influence the stereoselectivity of these reactions. nih.gov While the general reactivity of alkynes in cycloadditions is established, specific studies on the cycloaddition reactions of this compound are not explicitly covered in the available literature.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne. wikipedia.org The hydrosilylation of alkynes is a common method to synthesize vinylsilanes. wikipedia.org While the hydrosilylation of various alkynes is a well-established process, specific examples and detailed conditions for the hydrosilylation of this compound were not found in the provided search results.

Role of the Trimethylsilyl Group in Modulating Reactivity of this compound

The trimethylsilyl (TMS) group is a bulky and chemically inert functional group that plays a significant role in modifying the reactivity of the molecule. beilstein-journals.org

One of the primary roles of the TMS group is as a sterically demanding protecting group for the terminal alkyne. nih.gov This prevents unwanted reactions at the terminal C-H bond of the corresponding unprotected alkyne. nih.gov The steric bulk of the TMS group can also influence the stereochemistry of reactions occurring at the triple bond. nih.gov

Electronically, the trimethylsilyl group can influence the properties of adjacent functional groups. researchgate.net In the context of alkynylsilanes, the silyl (B83357) group can affect the regio- and stereochemistry of reactions at the C≡C bond due to both steric and electronic reasons. nih.govgelest.com For instance, the presence of a trimethylsilyl group can be a prerequisite for certain reactions to occur. gelest.com While the general steric and electronic effects of the TMS group are understood, a detailed quantitative analysis of its specific influence on the reactivity of both the phosphane and ethynyl moieties in this compound requires further dedicated research.

Influence on Electronic and Steric Parameters

The reactivity and efficacy of a phosphine ligand in catalysis are largely dictated by its electronic and steric properties. These are commonly quantified by the Tolman electronic parameter (TEP) and the ligand cone angle (θ).

The electronic nature of a phosphine ligand describes its ability to donate electron density to a metal center (σ-donation) and accept electron density back from the metal (π-acceptance). The TEP, derived from the C-O stretching frequency of nickel carbonyl complexes, provides a measure of a ligand's net electron-donating ability. While specific TEP values for this compound are not broadly tabulated, its electronic character can be inferred from its constituent groups. The two phenyl groups are moderately electron-withdrawing, while the ethynyl group is also known to be electron-withdrawing due to the sp-hybridization of the carbon atoms. This suggests that this compound is likely a less basic, or "softer," phosphine compared to trialkylphosphines, with some π-acceptor character arising from the P-C(sp) and P-C(aryl) σ* orbitals.

Phosphine LigandTolman Electronic Parameter (TEP), ν(CO) cm⁻¹Tolman Cone Angle (θ), degrees
P(t-Bu)₃2056.1182
PCy₃2056.4170
PPh₃2068.9145
P(OPh)₃2085.3128
This compoundNot widely reported, expected to be > 2068.9Not widely reported, expected to be > 145

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands. The values for this compound are estimated based on its structural components in comparison to triphenylphosphine (PPh₃).

Desilylation Reactions for Further Functionalization

A key synthetic utility of this compound lies in the reactivity of the trimethylsilyl (TMS) group. The TMS group serves as a protecting group for the terminal alkyne. Its removal, or desilylation, unmasks a reactive terminal C≡C-H bond, which is a versatile functional group for a wide range of transformations, including Sonogashira couplings, click chemistry, and other alkynylation reactions. nih.gov

The desilylation of the silyl-protected alkyne is typically achieved under mild basic or fluoride-mediated conditions. organic-chemistry.org A common and efficient method involves treating the compound with a base such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727) (MeOH). chemicalforums.comreddit.com The mechanism involves the attack of a nucleophile, such as a methoxide (B1231860) ion generated in situ, on the silicon atom. This forms a pentacoordinate silicon intermediate, which then fragments through the cleavage of the silicon-carbon bond. The resulting acetylide anion is then protonated by the solvent to yield the terminal alkyne and a silyl ether byproduct (e.g., MeO-SiMe₃). chemicalforums.com Other reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are also highly effective for this transformation.

Reagent SystemSolventTypical ConditionsReference
K₂CO₃ (catalytic or stoichiometric)Methanol (MeOH)Room Temperature chemicalforums.com
Tetrabutylammonium fluoride (TBAF)Tetrahydrofuran (THF)Room Temperature reddit.com
Potassium hydroxide (KOH)Methanol (MeOH) / WaterRoom Temperature reddit.com
Silver nitrate (B79036) (AgNO₃)Ethanol (EtOH) / Dichloromethane (CH₂Cl₂)Room Temperature organic-chemistry.org

Table 2: Common Reagent Systems for the Desilylation of TMS-Protected Alkynes.

Detailed Mechanistic Studies of Transformation Pathways Involving this compound

Understanding the detailed reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound.

Elucidation of Reaction Intermediates

In many of its applications, particularly in nucleophilic phosphine catalysis, the phosphorus atom of this compound acts as the key reactive center. The hallmark of nucleophilic phosphine catalysis is the initial addition of the tertiary phosphine to an electron-deficient substrate (an electrophile), such as an activated alkyne or allene. nih.gov This nucleophilic attack generates a highly reactive, zwitterionic intermediate. nih.govacs.org

For instance, when reacting with an activated alkyne (e.g., a propiolate ester), the phosphine adds in a conjugate fashion to form a vinylphosphonium species on one end and a carbanion on the other. This zwitterionic adduct can then act as a potent nucleophile or undergo further intramolecular reactions before ultimately eliminating the phosphine catalyst to furnish the final product. nih.govresearchgate.net The specific structure of the intermediate depends on the reaction partner, but key species often include phosphonium ylides and other zwitterionic adducts. The identification and characterization of these transient species are often accomplished through spectroscopic methods (e.g., NMR at low temperature) or by designing experiments to trap the intermediate.

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. mdpi.com For reactions involving phosphines, DFT calculations can be used to map the entire potential energy surface of a reaction pathway. rsc.org This allows for the calculation of the energies of reactants, products, transition states, and intermediates. bris.ac.uk

By comparing the energy barriers (activation energies) of different possible pathways, researchers can predict the most likely mechanism and rationalize observed product distributions, including stereo- and regioselectivity. researchgate.net For this compound, computational studies can model its nucleophilic addition to various electrophiles, explore the subsequent transformations of the resulting zwitterionic intermediates, and analyze the final catalyst-regeneration step. researchgate.net These studies provide deep insight into the electronic and steric factors that govern each step of the catalytic cycle.

Computational MethodTypical ApplicationInformation Obtained
Density Functional Theory (DFT)Mechanism elucidation, selectivity predictionGeometries of intermediates and transition states, reaction energy profiles
Common Functionals (e.g., B3LYP, M06-2X)Calculating electronic energyAccuracy of energy barriers and reaction energies
Basis Sets (e.g., 6-31G*, def2-TZVP)Describing atomic orbitalsAccuracy of molecular geometries and energies
Solvation Models (e.g., SMD, PCM)Accounting for solvent effectsMore realistic energy calculations for reactions in solution

Table 3: Common Computational Methods and Their Applications in Mechanistic Studies of Phosphine-Mediated Reactions.

Coordination Chemistry of Diphenyl Trimethylsilyl Ethynyl Phosphane

Ligand Properties of Diphenyl[(trimethylsilyl)ethynyl]phosphane

The coordination behavior of a phosphine (B1218219) ligand is primarily governed by its electronic and steric properties. These factors determine the strength and nature of the metal-ligand bond and influence the geometry and reactivity of the resulting metal complex.

The electronic and steric effects of phosphine ligands are commonly quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ), respectively.

The Tolman Electronic Parameter (TEP) is an experimental measure of a ligand's electron-donating or -withdrawing ability. It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) using infrared spectroscopy on a standard [LNi(CO)₃] complex, where L is the phosphine ligand. wikipedia.org Strong electron-donating ligands increase the electron density on the nickel center, which leads to increased π-backbonding into the CO antibonding orbitals, thereby lowering the ν(CO) stretching frequency. Conversely, electron-withdrawing ligands result in a higher ν(CO). wikipedia.org

The ligand cone angle (θ) provides a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.org It was originally determined from physical CPK models but can also be calculated from crystal structures. wikipedia.orgrsc.org Ligands with large cone angles can occupy a significant portion of the metal's coordination sphere, which can influence reaction selectivity and catalyst stability. wikipedia.org

Phosphines are classic examples of ligands that exhibit both σ-donor and π-acceptor properties. The primary bonding interaction involves the donation of the phosphorus lone pair of electrons into an empty metal d-orbital, forming a σ-bond. youtube.com

In addition to σ-donation, phosphine ligands can participate in π-backbonding. This involves the acceptance of electron density from filled metal d-orbitals into empty σ* orbitals of the phosphorus-substituent bonds. For this compound, the π-system of the phenyl rings and the π* orbitals of the carbon-carbon triple bond can act as π-acceptors. This π-acceptor capability helps to stabilize metals in low oxidation states. nih.gov

The balance between σ-donation and π-acceptance dictates the net electron-donating power of the ligand. The presence of the electron-withdrawing ethynyl (B1212043) group suggests that this compound may be a weaker net donor compared to simple trialkylphosphines but potentially a better π-acceptor. The ligand field created by this phosphine will be a function of this electronic balance and its significant steric profile.

Complexation with Transition Metals

This compound readily coordinates to a variety of transition metals, forming both mononuclear and polynuclear species. The synthesis of these complexes typically involves the reaction of the phosphine with a suitable metal precursor, such as a metal halide or a labile carbonyl or solvento complex.

Mononuclear complexes are compounds containing a single metal center coordinated by one or more phosphine ligands. The synthesis of such complexes often proceeds by the displacement of a weakly bound ligand from a metal precursor. For instance, mononuclear platinum(II) acetylide complexes can be synthesized via the reaction of a platinum(II) chloride complex with a terminal alkyne, such as trimethylsilylacetylene (B32187), in a process often catalyzed by copper(I) iodide. vanderbilt.edu A similar strategy can be employed using this compound to coordinate to a metal center.

The general synthetic route can be represented as: [ML'n] + x PPh₂(C≡CSiMe₃) → [ML'n-x(PPh₂(C≡CSiMe₃))x] + x L' (where M = transition metal, L' = labile ligand like Cl⁻, CO, or solvent)

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly informative, showing a characteristic chemical shift upon coordination to the metal. ¹H, ¹³C, and ²⁹Si NMR provide structural information about the ligand framework.

Infrared (IR) Spectroscopy: The C≡C stretching frequency in the IR spectrum can provide insight into the electronic environment upon coordination.

This compound can also be incorporated into multinuclear complexes, where two or more metal centers are held in proximity. The ligand can act as a simple terminal ligand on different metal centers or, under certain conditions, a bridging ligand.

Binuclear Iron and Cobalt Carbonyls: Binuclear iron carbonyl complexes are often synthesized by reacting a phosphine ligand with diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂). nih.govnih.gov These reactions can lead to simple substitution products, such as [Fe₂(CO)₈(PPh₂(C≡CSiMe₃))₂], or more complex structures involving ligand bridging or metal-metal bond modifications. Similar synthetic strategies are applicable to cobalt carbonyls, for example, by reacting the phosphine with dicobalt octacarbonyl (Co₂(CO)₈). nih.gov

Di- and Trinuclear Gold Complexes: Gold(I) has a strong propensity to form multinuclear complexes, often featuring short Au-Au interactions known as aurophilic bonds. Dinuclear gold(I) dimers can be synthesized through tin-gold exchange reactions, where a stannyl-functionalized precursor reacts with a gold(I) chloride source. researchgate.net The synthesis of a chiral trinuclear gold(I) complex containing a related ylide-substituted phosphane ligand has been achieved through a multi-step process involving the reaction of mononuclear or dinuclear thiolate-gold-phosphane precursors. nih.gov The phosphine ligands play a crucial role in stabilizing these cluster frameworks. nih.gov

The specific geometry of this compound significantly influences its coordination to metal centers. The ligand possesses several key structural features:

Two Phenyl Groups: These provide steric bulk and can rotate, but their orientation can be restricted by other ligands or by packing forces in the solid state.

A Linear (Trimethylsilyl)ethynyl Group: This group acts as a rigid, linear spacer extending away from the phosphorus atom.

A Bulky Trimethylsilyl (B98337) (TMS) Group: The TMS group at the end of the ethynyl moiety adds considerable steric hindrance. nih.gov

Metal-Ligand Bonding Analysis in this compound Complexes

Spectroscopic Signatures of Metal-Phosphorus and Metal-Ethynyl Interactions

Spectroscopic analysis is a cornerstone for elucidating the coordination behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer direct probes into the electronic environment of the ligand upon complexation.

³¹P NMR Spectroscopy: One of the most informative methods for studying metal-phosphorus bonding is ³¹P NMR spectroscopy. The coordination of the phosphine group to a metal center induces a significant change in the electronic environment of the phosphorus nucleus, which is reflected in its chemical shift (δ). The difference between the chemical shift of the complex and that of the free ligand is known as the coordination shift (Δδ³¹P = δcomplex – δligand). researchgate.net The magnitude and direction of this shift provide valuable information about the nature of the metal-P bond. For instance, in coinage metal complexes with a structurally similar ligand, diphenyl(2-(trimethylsilyl)phenyl)phosphine, coordination to Cu(I) and Ag(I) centers results in noticeable changes in the ³¹P NMR chemical shifts, confirming the involvement of the phosphorus atom in bonding. rsc.org

Interactive Table: Representative ³¹P NMR Coordination Shifts for a Structurally Related Silylated Phosphine Ligand

Below is an interactive table showing typical ³¹P NMR data for complexes of a related ligand, diphenyl(2-(trimethylsilyl)phenyl)phosphine, which illustrates the concept of coordination shifts.

CompoundFree Ligand (δ ppm)Complex (δ ppm)Coordination Shift (Δδ ppm)Metal Center
[(L)CuCl]₂-12.5-9.8+2.7Cu(I)
[(L)₂Cu(CH₃CN)]BF₄-12.5-10.2+2.3Cu(I)
[(L)₂Ag]BF₄-12.5-1.5+11.0Ag(I)
Data sourced from a study on diphenyl(2-(trimethylsilyl)phenyl)phosphine complexes and is illustrative of the expected trends. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the metal-ethynyl interaction. The C≡C triple bond in the free this compound ligand has a characteristic stretching frequency (ν(C≡C)). Upon coordination of the alkyne moiety to a metal center, this frequency is expected to shift, typically to a lower wavenumber (a redshift). The magnitude of this shift is indicative of the strength of the metal-alkyne interaction and the extent of π-backbonding from the metal d-orbitals into the π* orbitals of the C≡C bond. A larger redshift suggests stronger backbonding and a reduction in the C≡C bond order. libretexts.org

Furthermore, other characteristic IR bands, such as those associated with the Si-C vibrations of the trimethylsilyl group (typically around 1250 cm⁻¹ and 840 cm⁻¹) and the P-Ph vibrations (around 1435 cm⁻¹), can also exhibit shifts upon complexation, providing a more complete picture of the electronic redistribution within the ligand. researchgate.netresearchgate.net

Theoretical Descriptions of Metal-Ligand Interactions through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for a deeper understanding of the bonding in this compound complexes. rsc.org These methods allow for the calculation of molecular geometries, bond energies, and electronic structures, which are often difficult to determine experimentally.

Calculation of Spectroscopic Parameters: A significant application of computational modeling is the prediction of spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, has proven to be a reliable tool for calculating ³¹P NMR chemical shifts. uni-muenchen.denih.gov By comparing calculated shifts for various potential structures with experimental data, it is possible to confirm or rule out hypothetical coordination modes. nih.gov Achieving high accuracy often requires the use of appropriate basis sets and may involve Boltzmann averaging over different accessible conformations. uni-muenchen.de

Molecular Electrostatic Potential (MEP) and Bonding Analysis: Theoretical models can also be used to visualize the charge distribution within the complex. Molecular Electrostatic Potential (MEP) maps, for example, highlight the electrophilic and nucleophilic regions of the molecule, offering insights into its potential reactivity. mdpi.com Further analysis using tools like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can quantify the nature of the metal-ligand bonds, distinguishing between covalent and electrostatic interactions and detailing the contributions of different orbitals to the bonding.

Interactive Table: Overview of Computational Methods in Bonding Analysis

This table summarizes the common theoretical methods and the insights they provide into metal-ligand interactions in phosphine complexes.

Computational MethodApplicationKey Insights Provided
Density Functional Theory (DFT) Geometry optimization, electronic structure calculation, reaction pathway analysis. rsc.orgM-P and M-alkyne bond lengths/angles, bond dissociation energies, HOMO/LUMO compositions. researchgate.net
GIAO-DFT Prediction of NMR chemical shifts. uni-muenchen.denih.govAiding in structural elucidation by correlating calculated shifts with experimental spectra.
TD-DFT Calculation of electronic transition energies and UV-Vis spectra. uwa.edu.auUnderstanding the electronic transitions, including metal-to-ligand charge transfer (MLCT).
QTAIM/NBO Analysis Detailed analysis of electron density and orbital interactions.Characterization of bond paths, quantification of σ-donation and π-backbonding.
MEP Mapping Visualization of charge distribution and reactive sites. mdpi.comIdentification of nucleophilic (electron-rich) and electrophilic (electron-poor) regions.

By integrating these spectroscopic and computational approaches, a comprehensive model of the coordination chemistry of this compound can be developed, detailing the subtle interplay of σ-donation and π-backbonding that governs its behavior as a ligand.

Catalytic Applications of Diphenyl Trimethylsilyl Ethynyl Phosphane Complexes

Homogeneous Catalysis Mediated by Diphenyl[(trimethylsilyl)ethynyl]phosphane Complexes

Complexes of this compound with transition metals, particularly palladium, have demonstrated significant potential in mediating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ligand's ability to influence the electronic and steric environment of the metal center is crucial for the efficiency and selectivity of these catalytic processes.

Cross-Coupling Reactions

This compound has been identified as a suitable ligand for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures from simpler precursors.

Sonogashira, Suzuki-Miyaura, Heck, Negishi, Hiyama, and Stille Reactions:

The application of this compound as a ligand has been noted for its suitability in several key cross-coupling reactions. While detailed comparative studies and extensive data tables for this specific ligand are not broadly available in the public domain, its classification alongside other effective phosphine (B1218219) ligands suggests its competence in these transformations. The general mechanisms for these reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), migratory insertion (for Heck reactions), and reductive elimination.

The performance of a catalyst in these reactions is highly dependent on the nature of the phosphine ligand. For instance, in the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, the phosphine ligand stabilizes the palladium(0) species and facilitates the oxidative addition step. The general scheme for the Sonogashira reaction is depicted below:

R¹-X + H-C≡C-R² + [Pd(0)L₂], Cu(I), Base → R¹-C≡C-R²

Where R¹ = Aryl, Vinyl; X = I, Br, Cl, OTf; R² = Aryl, Silyl (B83357), Alkyl; L = Phosphine ligand

Similarly, in the Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, the phosphine ligand plays a critical role in the transmetalation and reductive elimination steps. nih.govyoutube.comnih.gov

R¹-X + R²-B(OR)₂ + [Pd(0)L₂], Base → R¹-R²

Where R¹ = Aryl, Vinyl, Alkyl; X = I, Br, Cl, OTf; R² = Aryl, Vinyl, Alkyl

The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.govlibretexts.orgresearchgate.netbeilstein-journals.org The phosphine ligand influences the regioselectivity and efficiency of the migratory insertion and subsequent beta-hydride elimination steps. libretexts.org

R¹-X + H₂C=CHR² + [Pd(0)L₂], Base → R¹-CH=CHR²

Where R¹ = Aryl, Vinyl; X = I, Br, Cl, OTf; R² = Aryl, Ester, etc.

For the Stille reaction , which utilizes organotin reagents, the choice of phosphine ligand can impact the rate of transmetalation and prevent the formation of unwanted side products. researchgate.netnih.govnih.gov

R¹-X + R²-Sn(Alkyl)₃ + [Pd(0)L₂] → R¹-R²

Where R¹ = Aryl, Vinyl, Acyl; X = I, Br, Cl, OTf; R² = Aryl, Vinyl, Alkyl

The Hiyama coupling employs organosilicon compounds, and the activation of the silicon-carbon bond is a key step influenced by the catalytic system, including the phosphine ligand. organic-chemistry.orgnih.govdigitellinc.com

R¹-X + R²-SiR₃' + [Pd(0)L₂], Activator → R¹-R²

Where R¹ = Aryl, Vinyl; X = I, Br, Cl; R² = Aryl, Vinyl; R' = Alkyl, OAlkyl

The following table provides a general overview of the substrates and typical conditions for these cross-coupling reactions where a ligand like this compound could be employed.

ReactionAryl Halide/PseudohalideCoupling PartnerCatalyst System (General)
Sonogashira Ar-I, Ar-Br, Ar-Cl, Ar-OTfTerminal AlkynesPd(0)/L, Cu(I) co-catalyst, Base
Suzuki-Miyaura Ar-I, Ar-Br, Ar-Cl, Ar-OTfArylboronic acids/estersPd(0)/L, Base
Heck Ar-I, Ar-Br, Ar-Cl, Ar-OTfAlkenesPd(0)/L, Base
Stille Ar-I, Ar-Br, Ar-Cl, Ar-OTfOrganostannanesPd(0)/L
Hiyama Ar-I, Ar-Br, Ar-ClOrganosilanesPd(0)/L, Fluoride (B91410) source/Base
Negishi Ar-I, Ar-Br, Ar-ClOrganozinc reagentsPd(0)/L or Ni(0)/L

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, such as hydroamination and hydrosilylation, involve the addition of an H-Y bond (where Y is a heteroatom) across a carbon-carbon multiple bond. While specific studies detailing the use of this compound in these reactions are scarce, the general principles of catalysis by transition metal phosphine complexes are applicable.

In hydroamination , an amine is added across an alkyne or alkene. The catalytic cycle typically involves the coordination of the unsaturated substrate to the metal center, followed by nucleophilic attack of the amine and protonolysis to release the product and regenerate the catalyst. The electronic properties of the phosphine ligand can influence the electrophilicity of the coordinated substrate and the efficiency of the nucleophilic attack.

For hydrosilylation , a hydrosilane is added across a multiple bond. The catalytic mechanism often involves oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and reductive elimination. The steric and electronic nature of the phosphine ligand is crucial in controlling the regioselectivity and stereoselectivity of this process.

Polymerization Reactions

Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The versatility of palladium-phosphine catalysis extends to a variety of other transformations, including cycloisomerization reactions. These reactions involve the intramolecular rearrangement of a substrate to form a cyclic product. For instance, the cycloisomerization of enynes can be catalyzed by transition metal complexes, where the phosphine ligand can influence the reaction pathway and the stereochemical outcome of the cyclic product.

Role of this compound as a Ligand in Catalytic Cycles

The effectiveness of this compound in catalysis is intrinsically linked to its role within the catalytic cycle. The ligand's coordination to the metal center influences each elementary step, from catalyst activation to product formation.

Identification and Characterization of Active Catalytic Species

A fundamental aspect of understanding a catalytic reaction is the identification and characterization of the active catalytic species. nih.gov In many palladium-catalyzed cross-coupling reactions, the active catalyst is a coordinatively unsaturated Pd(0) species, often with one or two phosphine ligands. chemrxiv.org The formation of these species from a more stable precatalyst is a critical initiation step. d-nb.info

Mechanistic studies, often employing techniques like NMR spectroscopy, can help identify the resting state of the catalyst and provide insights into the rate-determining step of the reaction. nih.govnih.gov For instance, in some palladium-catalyzed reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-limiting step, while in others, it may be the transmetalation or reductive elimination. The electronic and steric properties of the phosphine ligand directly impact the kinetics of these individual steps. The trimethylsilyl (B98337) group on the ethynyl (B1212043) moiety of this compound can be expected to influence the ligand's electronic properties through inductive and hyperconjugation effects, thereby modulating the reactivity of the metal center.

While specific studies detailing the isolation and characterization of active catalytic species involving this compound are not widely reported, the general principles derived from studies of other phosphine ligands provide a framework for understanding its likely role in the catalytic cycle. The balance between ligand lability and stability is key; the ligand must be strongly bound enough to stabilize the metal center but also allow for substrate coordination and product release.

Ligand Design and Optimization for Enhanced Catalytic Performance

The design and optimization of phosphine ligands are pivotal in tailoring the activity, selectivity, and stability of metal catalysts. Key strategies in ligand design involve the modification of steric and electronic properties. For a hypothetical this compound ligand, several design considerations could be envisioned to enhance catalytic performance.

Steric Tuning: The bulky trimethylsilyl group would impart significant steric hindrance around the phosphorus atom. This steric bulk can be advantageous in promoting the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity. By creating a specific "cone angle," the ligand can influence the substrate's approach to the metal center, thereby controlling regioselectivity and enantioselectivity in asymmetric catalysis.

Research Findings on Analogous Systems:

While no direct research on this compound is available, studies on other alkynylphosphines have demonstrated the importance of the alkynyl moiety. For instance, the synthesis of various alkynylphosphines and their subsequent use in catalysis have been reported. These studies often highlight the unique electronic contributions of the C≡C triple bond to the ligand's properties.

Ligand Modification StrategyPotential Impact on Catalysis
Variation of substituents on the phenyl ringsModulates the electronic properties of the phosphorus donor atom, affecting catalyst activity and selectivity.
Replacement of the trimethylsilyl groupAlters the steric bulk, influencing the coordination environment of the metal center.
Modification of the ethynyl linkerChanges the rigidity and electronic nature of the ligand backbone.

Heterogeneous and Supported Catalysis Employing Derived Phosphane Systems

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Phosphine ligands are frequently anchored to various supports, including polymers, silica (B1680970), and zeolites.

For a system derived from this compound, the trimethylsilyl group could potentially serve as a handle for immobilization onto silica-based materials through siloxane linkages. The ethynyl group could also be exploited for covalent attachment to a support via reactions such as "click" chemistry.

Potential Immobilization Strategies:

The development of such supported catalysts would be crucial for their application in industrial processes, where catalyst recovery and reuse are paramount for economic and environmental reasons. Research on supported phosphine catalysts has shown that the nature of the support and the linking group can significantly influence the performance of the immobilized catalyst.

Spectroscopic and Structural Characterization of Diphenyl Trimethylsilyl Ethynyl Phosphane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of Diphenyl[(trimethylsilyl)ethynyl]phosphane, offering precise insights into its molecular framework through the analysis of ¹H, ¹³C, and ³¹P nuclei.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum is characterized by two main regions. The aliphatic region features a prominent, sharp singlet corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. This peak typically appears far upfield, around δ 0.2-0.3 ppm. The aromatic region, between δ 7.2 and 7.8 ppm, displays a more complex series of multiplets arising from the ten protons of the two phenyl rings attached to the phosphorus atom. The specific chemical shifts and coupling patterns of these aromatic protons are influenced by their position (ortho, meta, para) relative to the phosphorus atom and by phosphorus-hydrogen coupling (ⁿJPH).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the chemically distinct carbon environments. Key signals include the methyl carbons of the TMS group, which resonate at approximately δ 0.0 ppm. The two acetylenic carbons of the ethynyl (B1212043) linker are observed as distinct signals in the δ 90-110 ppm range, with their exact positions and coupling to phosphorus (¹JPC and ²JPC) being highly diagnostic. The carbons of the two phenyl rings appear in the aromatic region (δ 128-140 ppm), with the ipso-carbon (the carbon directly bonded to phosphorus) showing a characteristic large coupling constant (¹JPC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

GroupNucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Notes
-Si(CH₃)₃¹H~0.25Singlet (s)N/A9 equivalent protons.
-Si(CH₃)₃¹³C~0.0Quartet (in ¹H-coupled)J(¹³C-¹H) ≈ 1203 equivalent methyl carbons.
-C≡C-¹³C~95Doublet (d)²J(³¹P-¹³C) ≈ 5-10Carbon adjacent to Si.
-C≡C-¹³C~105Doublet (d)¹J(³¹P-¹³C) ≈ 15-25Carbon adjacent to P.
-(C₆H₅)₂¹H~7.3-7.8Multiplet (m)J(¹H-¹H), J(³¹P-¹H)10 protons in total.
¹³C~135Doublet (d)¹J(³¹P-¹³C) ≈ 20-30Ipso-carbon.
¹³C~128-132Doublet (d) or Singlet (s)J(³¹P-¹³C)Ortho, meta, and para carbons.

³¹P NMR spectroscopy is exceptionally sensitive to the electronic environment and coordination number of the phosphorus atom. For this compound, a trivalent phosphine (B1218219) (P(III)), a single resonance is expected in the proton-decoupled spectrum. The chemical shift provides a unique fingerprint for the molecule. For tertiary arylphosphines like triphenylphosphine (B44618) (PPh₃), the ³¹P signal appears around δ -6 ppm. rsc.org The introduction of the electron-withdrawing (trimethylsilyl)ethynyl group is expected to deshield the phosphorus nucleus, shifting its resonance downfield to a less negative or positive value compared to PPh₃. youtube.com The typical range for tertiary phosphines (C₃P) is between -60 and -10 ppm. science-and-fun.de The precise chemical shift is a valuable parameter for monitoring reactions, such as coordination to a metal center, which would induce a significant downfield shift. researchgate.net

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily within the phenyl rings, helping to assign the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the signals of the phenyl protons to their corresponding carbon atoms and the TMS protons to the methyl carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of nuclei, which can help in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing direct evidence for the presence of key functional groups.

For this compound, the most diagnostic absorption is the stretching vibration of the carbon-carbon triple bond (νC≡C). This vibration typically gives rise to a sharp, medium-intensity band in the IR spectrum in the range of 2150-2160 cm⁻¹. science-and-fun.de The trimethylsilyl group also has characteristic vibrations, including a strong Si-C stretching band near 840 cm⁻¹ and a deformation vibration around 1250 cm⁻¹. researchgate.net The phenyl groups contribute a series of absorptions corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region).

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
-C≡C-Stretch (νC≡C)2150 - 2160Medium, Sharp
-Si(CH₃)₃Symmetric Deformation~1250Strong
-Si(CH₃)₃Si-C Stretch~840Strong
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CRing Stretch1400 - 1600Medium to Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₇H₁₉PSi), the calculated molecular weight is approximately 294.4 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 294 would be expected. A highly characteristic fragmentation pathway for trimethylsilyl-containing compounds is the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which is often the base peak in the spectrum due to the stability of the resulting silicon-centered cation. nist.gov Other potential fragmentation pathways include cleavage of the P-C(ethynyl) bond, the C(ethynyl)-Si bond, and fragmentation of the phenyl rings (e.g., loss of C₆H₅).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
294[M]⁺˙[C₁₇H₁₉PSi]⁺˙Molecular Ion
279[M - CH₃]⁺[C₁₆H₁₆PSi]⁺Loss of a methyl radical from the TMS group. Often the base peak.
217[M - Si(CH₃)₃]⁺[C₁₄H₁₀P]⁺Cleavage of the C-Si bond.
185[P(C₆H₅)₂]⁺[C₁₂H₁₀P]⁺Cleavage of the P-C(ethynyl) bond.
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Trimethylsilyl cation.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the solid-state structure of a molecule. While no publicly available crystal structure for this compound has been reported, this method would provide precise measurements of bond lengths, bond angles, and torsional angles.

Key structural parameters that would be determined include:

P-C and Si-C bond lengths: Specifically, the lengths of the P-C(phenyl), P-C(ethynyl), and Si-C(ethynyl) bonds.

C≡C triple bond length: To confirm its acetylenic character.

Bond angles: The C-P-C angles around the phosphorus atom, which would reveal its pyramidal geometry, and the C-Si-C angles around the silicon atom, indicating its tetrahedral geometry.

Molecular Conformation: The relative orientation of the two phenyl rings and the (trimethylsilyl)ethynyl group with respect to each other.

This data is crucial for understanding steric effects, electronic interactions, and for providing a basis for computational modeling of the compound and its derivatives.

Molecular and Crystal Structures of this compound and Its Metal Complexes

While a crystallographic study of the free this compound ligand has not been extensively reported in the reviewed literature, a wealth of structural data is available for its metal complexes and closely related analogues. These studies provide a clear picture of the ligand's conformational preferences and its behavior upon coordination to a metal center.

The molecular structure of this compound is characterized by a phosphorus atom bonded to two phenyl rings and a trimethylsilylethynyl group. The geometry around the phosphorus atom is expected to be pyramidal, typical for trivalent phosphines. Upon coordination to a metal, this geometry distorts towards tetrahedral.

Significant structural insights have been gained from the X-ray crystallographic analysis of metal complexes incorporating ligands with the phosphino-alkyne framework. For instance, the study of gold(I), silver(I), and copper(I) complexes with a tethered phosphine-alkyne ligand reveals key features of the coordination environment. nih.gov In these complexes, the metal center is typically coordinated by the phosphorus atom of the phosphine and also interacts with the alkyne's π-system in an η²-fashion. nih.gov

In a related dinuclear gold(I) dimer, where a phosphanyl group is attached to a hexafluorocyclopentenyl backbone, the gold atoms are bridged by the phosphido groups. researchgate.net The coordination geometry around the phosphorus atom in such complexes is a distorted tetrahedron.

The steric bulk of the substituents on the phosphine ligand plays a crucial role in determining the accessibility of the phosphorus lone pair and the stability of the resulting metal complexes. For example, the highly hindered Tris(2‐(trimethylsilyl)phenyl)phosphine, while resistant to many reactions, forms a linear complex with gold(I). nih.gov The structural analysis of this complex provides detailed information on the conformational changes required to accommodate the metal. nih.gov

The table below summarizes selected structural parameters for a representative gold(I) complex of a related phosphine-alkyne ligand, illustrating the typical bond lengths and angles observed in such systems.

Structural Parameter Value Reference
Au-P bond length~2.24 Å mdpi.com
Au-C(alkyne) bond lengths~2.2-2.3 Å nih.gov
C≡C bond length (coordinated)~1.23 Å nih.gov
P-Au-Cl angle (in chloride complexes)~180° nih.gov
C-P-C bond angles~104-108° nih.gov
M-P-C bond angles~110-118° nih.gov

Table 1: Selected structural parameters for a representative gold(I) phosphine-alkyne complex.

Analysis of Intermolecular Interactions and Packing Arrangements in the Crystalline State

The solid-state packing of this compound and its derivatives is dictated by a combination of weak intermolecular forces, including van der Waals interactions and, in some cases, hydrogen bonding or other specific interactions involving the phenyl rings or other functional groups.

Furthermore, C-H···π interactions, where a hydrogen atom from a phenyl or trimethylsilyl group interacts with the π-system of an adjacent phenyl ring, are also commonly observed in the crystal packing of such aromatic compounds. These directional interactions, though weak, can influence the orientation of the molecules relative to one another.

In the absence of strong hydrogen bond donors or acceptors, the crystal packing is primarily dominated by van der Waals forces, leading to a close-packed arrangement that maximizes intermolecular contacts and minimizes empty space. The shape and size of the entire molecule, including the bulky trimethylsilyl group, will be a determining factor in the efficiency of this packing.

Computational and Theoretical Studies on Diphenyl Trimethylsilyl Ethynyl Phosphane

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. For molecules like Diphenyl[(trimethylsilyl)ethynyl]phosphane, computational methods such as Density Functional Theory (DFT) and ab initio calculations provide invaluable insights.

Density Functional Theory (DFT) Applications for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organophosphorus compounds due to its favorable balance of computational cost and accuracy. DFT studies on related systems allow for the prediction of key molecular and electronic parameters. For instance, geometry optimization of model alkynylphosphines using DFT functionals like B3LYP can provide detailed information on bond lengths, bond angles, and dihedral angles.

In a typical DFT calculation on a molecule like this compound, the resulting optimized geometry would likely feature a tetrahedral-like arrangement around the phosphorus atom, with the two phenyl rings and the ethynyl (B1212043) group as substituents. The P-C(sp) bond of the ethynyl group is expected to be shorter and stronger than the P-C(sp²) bonds of the phenyl rings, a characteristic feature of alkynylphosphines.

Frontier Molecular Orbital (FMO) analysis, a common application of DFT, is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. For alkynylphosphines, the HOMO is often localized on the phosphorus atom and the C≡C triple bond, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the phenyl rings, suggesting their role in accepting electron density in reactions with nucleophiles. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. youtube.comibm.comnih.gov

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity profile. These descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com

Table 1: Representative DFT-Calculated Parameters for a Model Alkynylphosphine

Parameter Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 4.0 to 5.0 eV
P-C(sp) Bond Length Length of the bond between phosphorus and the acetylenic carbon ~1.75 Å
P-C(sp²) Bond Length Length of the bond between phosphorus and a phenyl carbon ~1.83 Å
C≡C Bond Length Length of the carbon-carbon triple bond ~1.21 Å

Note: These are typical values for related systems and may vary depending on the specific model and level of theory.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. youtube.comnih.govyoutube.comyoutube.comnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide detailed information about the conformational landscape, dynamics, and interactions of molecules like this compound.

While specific MD studies on this compound are scarce, simulations of other organophosphorus compounds have provided insights into their behavior in solution and in the solid state. researchgate.net These studies often employ force fields like CHARMM or AMBER, which have been parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are an indispensable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra.

For this compound, DFT calculations can predict the ¹³C and ³¹P NMR chemical shifts with a reasonable degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. rsc.org Theoretical predictions can aid in the assignment of experimental spectra, especially for complex molecules with many signals.

Vibrational spectroscopy (IR and Raman) provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. researchgate.netnih.govresearchgate.netnih.gov For this compound, the characteristic C≡C stretching frequency would be a prominent feature in the vibrational spectrum, and its calculated value can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Model Alkynylphosphine

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C≡C Stretch 2100 - 2200
P-C(phenyl) Stretch 1000 - 1100
Si-C Stretch 700 - 850
C-H (phenyl) Stretch 3000 - 3100

Note: These are approximate ranges based on calculations of related compounds.

Theoretical Insights into Reactivity Profiles and Catalytic Mechanisms of this compound

This compound can act as a ligand in transition metal catalysis. Theoretical calculations, particularly DFT, are widely used to elucidate the mechanisms of catalytic reactions and to understand the role of ligands in controlling reactivity and selectivity. researchgate.net

Computational studies on phosphine-ligated metal complexes have shown that the electronic and steric properties of the phosphine (B1218219) ligand are critical in determining the outcome of a catalytic reaction. The electron-donating ability of the phosphine, often quantified by its Tolman electronic parameter (TEP), influences the electron density at the metal center. The steric bulk, quantified by the Tolman cone angle, affects the coordination environment around the metal.

For this compound, the presence of the electron-withdrawing ethynyl group would likely make it a less basic and more π-acidic ligand compared to simple trialkyl- or triarylphosphines. DFT calculations can be used to model the interaction of this ligand with a metal center, providing insights into bond strengths, charge transfer, and the energies of intermediates and transition states in a catalytic cycle.

Investigations into Aromaticity and Delocalization Phenomena in Related Systems

The concept of aromaticity and electron delocalization is central to understanding the stability and reactivity of many organic molecules. While the phenyl rings in this compound are clearly aromatic, the extent of electronic communication and delocalization through the P-C≡C-Si linkage is a more complex question that can be addressed by computational methods.

Methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to probe the aromaticity of the phenyl rings and to assess any potential delocalization pathways involving the phosphorus atom and the ethynyl bridge. NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromatic character.

Studies on related systems, such as phospholes (five-membered phosphorus-containing heterocycles), have used computational methods to explore the interplay between the pyramidal geometry at the phosphorus atom and the aromaticity of the ring. These studies have shown that the degree of cyclic delocalization can be finely tuned by the substituents on the phosphorus atom.

Advanced Applications and Future Research Directions of Diphenyl Trimethylsilyl Ethynyl Phosphane

The unique structural features of Diphenyl[(trimethylsilyl)ethynyl]phosphane, which combine a reactive phosphine (B1218219) group, a rigid ethynyl (B1212043) linker, and a protective trimethylsilyl (B98337) group, position it as a versatile building block in advanced chemical applications. Its derivatives are subjects of growing interest in materials science and supramolecular chemistry, while the broader field of phosphane chemistry continues to evolve in new and exciting directions.

Q & A

Q. Q: What are the established synthetic routes for Diphenyl[(trimethylsilyl)ethynyl]phosphane, and how do reaction conditions influence yield and purity?

A: The compound is typically synthesized via nucleophilic substitution. For example, diphenylchlorophosphane reacts with sodium trimethylsilylethynide in anhydrous solvents (e.g., THF or hexane) at low temperatures (-78°C) to minimize side reactions. The choice of solvent and temperature significantly impacts purity, as higher temperatures may promote decomposition. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. Characterization by 31^{31}P NMR and IR spectroscopy confirms the P–C≡SiMe3_3 bond formation .

Advanced Experimental Design

Q. Q: How can researchers optimize ligand design using this compound in transition-metal catalysis?

A: The trimethylsilyl-ethynyl group modulates electron density at the phosphorus center, affecting metal-ligand interactions. Researchers can systematically vary substituents on the phenyl rings or the silyl group to tune steric and electronic properties. For asymmetric catalysis, pairing the ligand with Rh(I) or Pd(0) complexes enhances enantioselectivity, as demonstrated in conjugate arylation reactions. Mechanistic studies (e.g., kinetic profiling, X-ray crystallography) are essential to correlate ligand structure with catalytic activity .

Data Contradictions in Spectroscopic Analysis

Q. Q: How should conflicting 31^{31}31P NMR chemical shift data for phosphane derivatives be resolved?

A: Discrepancies in 31^{31}P NMR shifts (typically δ = -10 to +30 ppm for triarylphosphanes) may arise from solvent polarity, temperature, or oxidation state. For this compound, shifts near δ = +15 ppm indicate a neutral phosphane. Cross-validation with X-ray crystallography or computational methods (DFT calculations) helps resolve ambiguities. Contaminants like oxidized phosphine oxides (δ = +25–+35 ppm) should be ruled out via redox titration or mass spectrometry .

Safety and Handling Protocols

Q. Q: What precautions are necessary when handling this compound in air-sensitive reactions?

A: The compound is air- and moisture-sensitive, requiring storage under inert gas (N2_2/Ar). Use Schlenk lines or gloveboxes for synthesis and purification. Decomposition products (e.g., phosphine oxides) should be neutralized with 3% H2_2O2_2 in basic solution. Waste must be segregated and treated by certified hazardous waste handlers. Personal protective equipment (gloves, goggles, flame-resistant lab coats) is mandatory .

Mechanistic Insights in Catalytic Applications

Q. Q: How does the electronic nature of this compound influence its performance in cross-coupling reactions?

A: The electron-withdrawing ethynyl group reduces electron density at phosphorus, enhancing oxidative addition rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies with triphenylphosphane show faster transmetalation but potential steric hindrance. In situ 31^{31}P NMR monitoring of catalytic intermediates (e.g., Pd(0)-phosphane complexes) provides mechanistic clarity. Adjusting the silyl group’s bulk (e.g., replacing Me3_3Si with tBuMe2_2Si) can optimize substrate scope .

Environmental and Health Risk Assessment

Q. Q: What are the ecological and toxicological profiles of phosphane derivatives like this compound?

A: Limited ecotoxicity data exist, but structurally similar triphenylphosphane is classified as hazardous (H410: toxic to aquatic life). Standard OECD 301/302 biodegradability tests should be conducted. Occupational exposure limits (OELs) for phosphanes are typically ≤0.1 ppm due to respiratory and dermal toxicity. Researchers must implement fume hoods and monitor air quality in labs .

Advanced Analytical Techniques

Q. Q: Which hyphenated techniques are recommended for quantifying trace impurities in this compound?

A: GC-MS with a polar column (e.g., DB-5) separates volatile byproducts, while LC-HRMS identifies non-volatile oxidation products. X-ray photoelectron spectroscopy (XPS) confirms phosphorus oxidation states. For elemental mapping, SEM-EDS or ICP-OES ensures batch consistency. Cross-referencing with NIST databases (e.g., SRD 69) validates spectral matches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.